molecular formula C14H23NO3 B2383975 Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate CAS No. 2567495-03-6

Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate

Cat. No.: B2383975
CAS No.: 2567495-03-6
M. Wt: 253.342
InChI Key: NFFYIOJVHPEPND-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol . It is characterized by a spirocyclic structure, which is a unique feature that contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic aldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The spirocyclic structure may also contribute to its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(2-formylcyclohexyl)carbamate
  • Tert-butyl N-(2-formylcyclopentyl)carbamate
  • Tert-butyl N-(2-formylcyclobutyl)carbamate

Uniqueness

Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence its reactivity, stability, and interactions with biological molecules .

Properties

IUPAC Name

tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-12(2,3)18-11(17)15-14(10-16)8-13(9-14)6-4-5-7-13/h10H,4-9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFYIOJVHPEPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2(C1)CCCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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